
2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide is a synthetic organic compound with a complex structure It features a cyclopropyl group, a phenylpropyl group, and an amino group attached to a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Amino Group Introduction: The amino group is usually introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the Phenylpropyl Group: This step can involve a Friedel-Crafts alkylation reaction, where a phenylpropyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired butanamide structure, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the butanamide backbone, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity or as a ligand in receptor binding studies.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism by which 2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide exerts its effects depends on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-N-cyclopropyl-3-methyl-N-(4-methylbenzyl)butanamide
- 2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)butanamide
Uniqueness
Compared to similar compounds, 2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide may exhibit unique properties due to the presence of the phenylpropyl group, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific research applications where other similar compounds might not be as effective.
Eigenschaften
Molekularformel |
C17H26N2O |
|---|---|
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-phenylpropyl]butanamide |
InChI |
InChI=1S/C17H26N2O/c1-4-15(13-8-6-5-7-9-13)19(14-10-11-14)17(20)16(18)12(2)3/h5-9,12,14-16H,4,10-11,18H2,1-3H3/t15-,16?/m0/s1 |
InChI-Schlüssel |
HKHJPCZIQUCDGS-VYRBHSGPSA-N |
Isomerische SMILES |
CC[C@@H](C1=CC=CC=C1)N(C2CC2)C(=O)C(C(C)C)N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)N(C2CC2)C(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


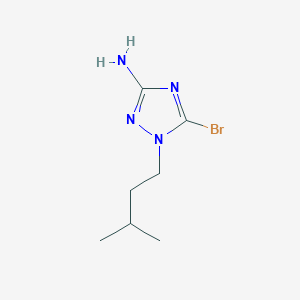

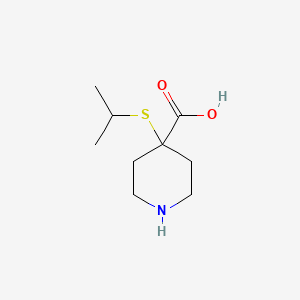
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13083364.png)

![[3-(Propan-2-yloxy)phenyl]methanethiol](/img/structure/B13083369.png)
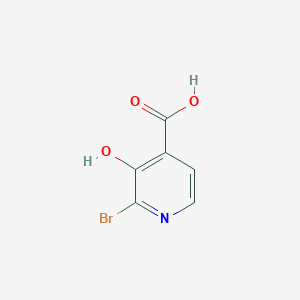
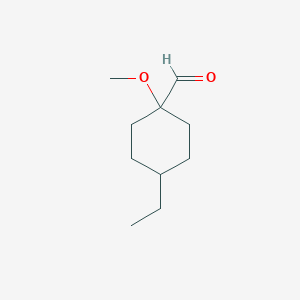
![1-(8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)piperidine-4-carboxylic acid](/img/structure/B13083386.png)
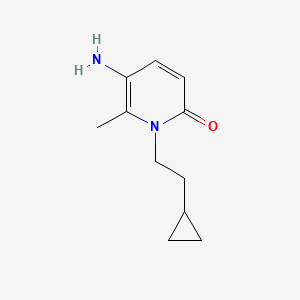

![2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13083417.png)
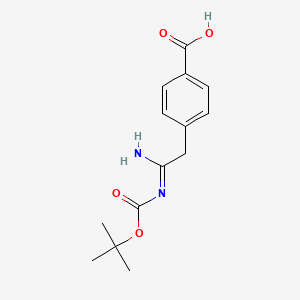
![3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13083430.png)
